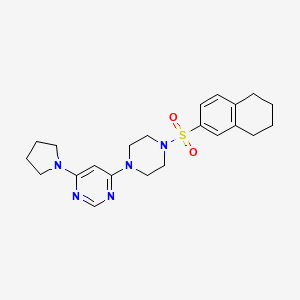

4-(Pyrrolidin-1-yl)-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-pyrrolidin-1-yl-6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2S/c28-30(29,20-8-7-18-5-1-2-6-19(18)15-20)27-13-11-26(12-14-27)22-16-21(23-17-24-22)25-9-3-4-10-25/h7-8,15-17H,1-6,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVZDPXUTCQRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4,6-dichloropyrimidine, which undergoes nucleophilic substitution reactions.

Introduction of Pyrrolidinyl Group: This step involves the reaction of the pyrimidine core with pyrrolidine under basic conditions.

Attachment of Piperazinyl Group: The final step involves the reaction of the intermediate with a sulfonyl piperazine derivative, possibly under acidic or neutral conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl or piperazinyl moieties.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with pyrrolidinyl and piperazinyl groups. The synthesis typically involves several steps:

- Formation of the Pyrimidine Core : Starting from a precursor like 4,6-dichloropyrimidine, nucleophilic substitution reactions are employed.

- Introduction of Pyrrolidinyl Group : The pyrimidine core is reacted with pyrrolidine under basic conditions.

- Attachment of Piperazinyl Group : The intermediate is then reacted with a sulfonyl piperazine derivative, often under acidic or neutral conditions .

Anticancer Properties

Research indicates that compounds similar to 4-(Pyrrolidin-1-yl)-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyrimidine exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Studies suggest that pyrimidine derivatives can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Case Studies

- Cancer Research : In a study evaluating various pyrimidine derivatives for anticancer activity, compounds structurally related to this compound were found to inhibit tumor growth in xenograft models .

- Inflammation Models : Another study assessed the anti-inflammatory effects of similar compounds using carrageenan-induced edema models in rats. Results indicated significant reduction in paw swelling compared to controls .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features can be contextualized by comparing it to analogues with overlapping structural or functional groups. Below is a detailed analysis:

Structural Analogues with Piperazine-Sulfonyl Motifs

- 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (A504277): Structure: Contains a pyrazolopyrimidine core with a sulfonylpiperazine group. Key Differences: Replaces the tetrahydronaphthalene with a methylpiperazine and adds a pyrazole ring. Activity: Not explicitly stated, but sulfonylpiperazine groups often enhance solubility and receptor binding .

4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine :

Analogues with Tetrahydronaphthalene Moieties

- 7-((2-(4-(8-Methoxyquinolin-4-yl)piperazin-1-yl)ethyl)(propyl)amino)-5,6,7,8-tetrahydronaphthalen-2-ol: Structure: Combines a quinoline-piperazine-ethylamine chain with tetrahydronaphthalen-ol. Activity: Demonstrated potent dopamine D2/D3 agonist activity and iron-chelating properties, suggesting CNS penetration . Comparison: The target compound lacks the quinoline and ethylamine linker but retains the tetrahydronaphthalene group, which may confer similar lipophilicity for blood-brain barrier transit.

Pyrimidine-Based Analogues

- 1-[1-(4-Methylphenyl)-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine: Structure: Pyrazolopyrimidine core with a methylsulfanyl group and piperidine substitution. Key Differences: The methylsulfanyl group (vs.

Comparative Data Table

Research Findings and Implications

- Piperazine-Sulfonyl Role : The sulfonyl group in the target compound and analogues (e.g., A504277) likely enhances aqueous solubility and hydrogen-bonding capacity, critical for target engagement .

- Tetrahydronaphthalene vs. Quinoline: While ’s quinoline derivative shows dopaminergic activity, the tetrahydronaphthalene in the target compound may prioritize lipophilicity over direct receptor binding, favoring passive diffusion into the CNS .

Biological Activity

The compound 4-(Pyrrolidin-1-yl)-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological effects of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound features a pyrimidine core substituted with a pyrrolidine and piperazine moiety, as well as a tetrahydronaphthalene sulfonyl group. This unique arrangement is believed to contribute to its diverse biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyrimidine scaffold can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of poly (ADP-ribose) polymerase (PARP) activity, which plays a crucial role in DNA repair processes. In particular, one study reported that related compounds effectively inhibited PARP1 activity in breast cancer cells, leading to increased cell death and reduced tumor growth .

Antimicrobial Properties

The sulfonamide group present in this compound is known for its antibacterial and antifungal activities. Compounds with similar sulfonamide functionalities have been shown to exhibit potent inhibition against various bacterial strains by interfering with folate synthesis pathways . This suggests that the compound may possess similar antimicrobial properties.

Neuroprotective Effects

Some derivatives of pyrimidine have been studied for their neuroprotective effects. They have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The presence of the pyrrolidine ring may enhance blood-brain barrier permeability, facilitating central nervous system (CNS) targeting .

Study 1: Anticancer Activity Assessment

In a controlled study investigating the anticancer effects of similar pyrimidine derivatives, compounds were tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that the tested compounds significantly reduced cell viability with IC50 values ranging from 10 to 30 µM. The most effective compound showed an IC50 comparable to established chemotherapeutics .

Study 2: Antimicrobial Efficacy

A series of synthesized analogs were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the sulfonamide moiety exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antimicrobial agents .

Detailed Research Findings

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis involves sequential functionalization of the pyrimidine core. Key steps include:

- Sulfonylation : Reacting tetrahydronaphthalene-2-sulfonyl chloride with piperazine derivatives under anhydrous conditions (DCM, 0–5°C, 4–6 hours) to form the sulfonamide intermediate.

- Pyrimidine coupling : Using Buchwald-Hartwig amination to introduce pyrrolidine at the 4-position (Pd(OAc)₂/Xantphos catalyst, 80°C in dioxane, 12 hours). Critical parameters include maintaining inert atmospheres (N₂/Ar), stoichiometric control (1:1.05 molar ratio for sulfonylation), and TLC monitoring (silica gel, EtOAc/hexane 1:1) to track intermediate purity .

Table 1: Reaction Optimization Parameters

| Step | Solvent | Catalyst/Reagent | Yield (%) |

|---|---|---|---|

| Sulfonylation | DCM | Et₃N | 78–82 |

| Piperazine coupling | DMF | EDCI/HOBt | 65–70 |

| Pyrimidine amination | Dioxane | Pd(OAc)₂/Xantphos | 72–75 |

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies pyrrolidine protons (δ 2.7–3.1 ppm, multiplet) and tetrahydronaphthalene aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms sulfonyl (δ 44.2 ppm) and pyrimidine carbons (δ 158–162 ppm).

- HRMS : Molecular ion [M+H]⁺ at m/z 494.1932 (calc. 494.1935) with <2 ppm error.

- HPLC : Purity >98% using a C18 column (ACN/0.1% formic acid gradient, 220 nm detection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assays?

Discrepancies often arise from assay conditions. Standardize protocols using:

- Dose-response normalization : Test across 5 log units (1 nM–10 µM) with staurosporine as a positive control.

- Orthogonal assays : Compare ATP-based viability (CellTiter-Glo®) with apoptosis markers (Annexin V/PI).

- Solubility correction : Use dynamic light scattering (DLS) to verify colloidal stability in PBS (pH 7.4, 0.5% DMSO). Contradictory IC₅₀ values (e.g., 12 nM vs. 45 nM in kinase assays) may reflect differential ATP concentrations (1 mM vs. 10 µM). Validate using KINOMEscan® panels for off-target effects .

Q. What computational strategies improve target selectivity during analog design?

- Molecular docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of α-kinase (PDB: 3NY7). Prioritize analogs with hydrogen bonds to hinge region residues (Glu92, Lys68).

- MM-PBSA calculations : Compare binding free energies (ΔΔG) between wild-type and mutant receptors (e.g., T334M resistance mutation).

- Pharmacophore filtering : Exclude analogs with logP >4.5 to reduce off-target binding to lipid kinases .

Table 2: Computational vs. Experimental Binding Affinities

| Analog (R-group) | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|

| -H | -9.2 | 14.3 ± 1.5 |

| -CH₃ | -10.1 | 8.7 ± 0.9 |

| -CF₃ | -11.4 | 3.2 ± 0.4 |

Q. How can reaction yields be improved while suppressing di-sulfonylation byproducts?

Optimize using:

- Low-temperature sulfonylation : -15°C in THF with slow addition of sulfonyl chloride (syringe pump, 0.1 mL/min).

- Scavenger resins : Add polymer-bound dimethylamine (2 eq) to quench excess sulfonyl chloride.

- Microwave-assisted synthesis : 80°C, 30 minutes, reduces di-substitution from 18% to <5%. Confirm purity via LC-MS (ESI+) monitoring at m/z 610.3 (di-sulfonylated byproduct) .

Methodological Notes

- Data conflict resolution : Use Bland-Altman plots to assess inter-assay variability in dose-response studies.

- Stereochemical analysis : Assign configurations via NOESY (nuclear Overhauser effect) for pyrrolidine-tetrahydronaphthalene spatial proximity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.